8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[(2,4-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,4-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 1,3-dimethylxanthine in the presence of a base to form the intermediate. This intermediate is then reacted with 4-(diphenylmethyl)piperazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-[(2,4-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
7-[(2,4-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2,4-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- **7-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]butoxy}-2-oxo-3,4-dihydro-2H-quinolin-1-yl)methyl dodecanoate .
Other xanthine derivatives: Compounds with similar purine structures but different substituents.
Uniqueness
7-[(2,4-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of a xanthine core with a piperazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C32H32Cl2N6O2 |
---|---|
Molecular Weight |
603.5 g/mol |
IUPAC Name |
8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C32H32Cl2N6O2/c1-36-30-29(31(41)37(2)32(36)42)40(20-24-13-14-25(33)19-26(24)34)27(35-30)21-38-15-17-39(18-16-38)28(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,28H,15-18,20-21H2,1-2H3 |
InChI Key |
MZQPLOUHACSJKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CC6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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